molecular formula C11H16N2 B11912969 3-Ethyl-5,6,7,8-tetrahydroquinolin-5-amine

3-Ethyl-5,6,7,8-tetrahydroquinolin-5-amine

Cat. No.: B11912969
M. Wt: 176.26 g/mol
InChI Key: AYGVVJMZJACTIB-UHFFFAOYSA-N
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Description

3-Ethyl-5,6,7,8-tetrahydroquinolin-5-amine: is a chemical compound with the molecular formula C11H16N2 and a molecular weight of 176.26 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes an ethyl group at the third position and an amine group at the fifth position of the tetrahydroquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5,6,7,8-tetrahydroquinolin-5-amine typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of 3-ethylquinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired tetrahydroquinoline derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Ethyl-5,6,7,8-tetrahydroquinolin-5-amine can undergo oxidation reactions to form quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form fully saturated amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amine group at the fifth position can participate in nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

    Oxidation: Quinoline derivatives

    Reduction: Fully saturated amines

    Substitution: N-alkyl or N-acyl derivatives

Scientific Research Applications

Chemistry: 3-Ethyl-5,6,7,8-tetrahydroquinolin-5-amine is used as a building block in the synthesis of various organic compounds. It is valuable in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.

Medicine: The compound’s unique structure makes it a candidate for drug discovery and development. It is investigated for its potential therapeutic effects in treating various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various applications.

Mechanism of Action

The mechanism of action of 3-Ethyl-5,6,7,8-tetrahydroquinolin-5-amine involves its interaction with specific molecular targets. The amine group at the fifth position can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

  • 5,6,7,8-Tetrahydroquinolin-5-amine
  • 3-Ethylquinoline
  • 5-Amino-5,6,7,8-tetrahydroquinoline

Comparison: 3-Ethyl-5,6,7,8-tetrahydroquinolin-5-amine is unique due to the presence of both an ethyl group at the third position and an amine group at the fifth position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

3-ethyl-5,6,7,8-tetrahydroquinolin-5-amine

InChI

InChI=1S/C11H16N2/c1-2-8-6-9-10(12)4-3-5-11(9)13-7-8/h6-7,10H,2-5,12H2,1H3

InChI Key

AYGVVJMZJACTIB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(CCCC2N)N=C1

Origin of Product

United States

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